5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the assembly of the pyrimidine core. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H22ClN5S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H22ClN5S/c1-25(20-22-11-16(21)12-23-20)18-7-9-26(10-8-18)13-17-14-27-19(24-17)15-5-3-2-4-6-15/h2-6,11-12,14,18H,7-10,13H2,1H3 |
InChI Key |
GOOBRNRSABEAHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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